Dimethyl cis-1,2,3,6-tetrahydrophthalate
Overview
Description
Dimethyl cis-1,2,3,6-tetrahydrophthalate is a chemical compound with the molecular formula C10H14O4 . It has an average mass of 198.216 Da and a monoisotopic mass of 198.089203 Da . It is used in chemical synthesis .
Synthesis Analysis
The synthesis of Dimethyl cis-1,2,3,6-tetrahydrophthalate involves the epoxidation of the compound . Additionally, it can be desymmetrized to (1S,2R)-1-methyl-cis-1,2,3,6-tetra-hydrophthalate .Molecular Structure Analysis
The molecular structure of Dimethyl cis-1,2,3,6-tetrahydrophthalate contains a total of 28 bonds. These include 14 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 1 six-membered ring, and 2 aliphatic esters .Chemical Reactions Analysis
The chemical reactions involving Dimethyl cis-1,2,3,6-tetrahydrophthalate include its epoxidation . It can also be desymmetrized to (1S,2R)-1-methyl-cis-1,2,3,6-tetra-hydrophthalate .Physical And Chemical Properties Analysis
Dimethyl cis-1,2,3,6-tetrahydrophthalate has a density of 1.1±0.1 g/cm3, a boiling point of 258.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.6±3.0 kJ/mol and a flash point of 121.8±25.7 °C . The compound has an index of refraction of 1.474 and a molar refractivity of 49.2±0.3 cm3 .Scientific Research Applications
Epoxidation
- Scientific Field: Organic Chemistry
- Summary of Application: Dimethyl cis-1,2,3,6-tetrahydrophthalate can undergo an epoxidation reaction . Epoxidation is a reaction that involves the conversion of an alkene to an epoxide, which is a cyclic ether with three ring atoms. This reaction is significant in the field of organic synthesis because epoxides are versatile intermediates in the synthesis of a wide range of organic compounds .
- Methods of Application: The specific methods of application or experimental procedures for the epoxidation of Dimethyl cis-1,2,3,6-tetrahydrophthalate are not provided in the sources I found .
Desymmetrization
- Scientific Field: Organic Chemistry
- Summary of Application: Dimethyl cis-1,2,3,6-tetrahydrophthalate can undergo a desymmetrization reaction to form (1 S,2 R)-1-methyl-cis-1,2,3,6-tetrahydrophthalate . Desymmetrization is a process used in organic synthesis to produce a single stereoisomer from a symmetric substrate, which can be useful in the synthesis of complex organic molecules .
- Methods of Application: The specific methods of application or experimental procedures for the desymmetrization of Dimethyl cis-1,2,3,6-tetrahydrophthalate are not provided in the sources I found .
properties
IUPAC Name |
dimethyl (1S,2R)-cyclohex-4-ene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-4,7-8H,5-6H2,1-2H3/t7-,8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVAGRMJGUQHLI-OCAPTIKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CCC1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC=CC[C@@H]1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446413 | |
Record name | Dimethyl cis-1,2,3,6-tetrahydrophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl cis-1,2,3,6-tetrahydrophthalate | |
CAS RN |
4841-84-3 | |
Record name | Dimethyl cis-1,2,3,6-tetrahydrophthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90446413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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